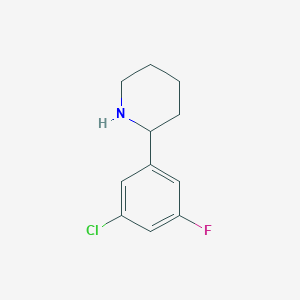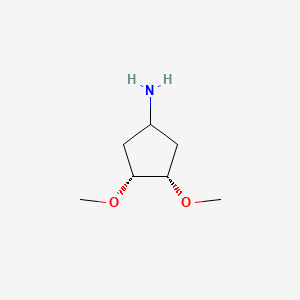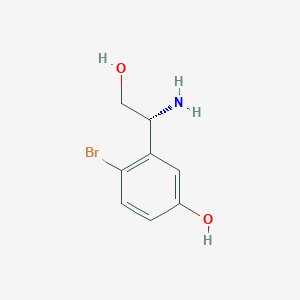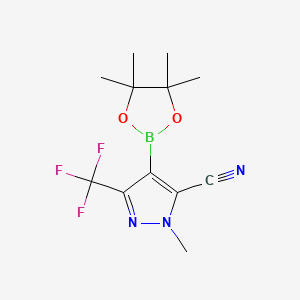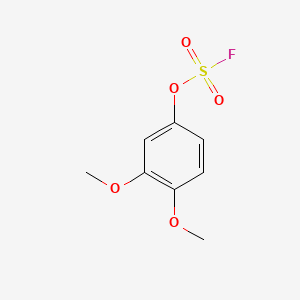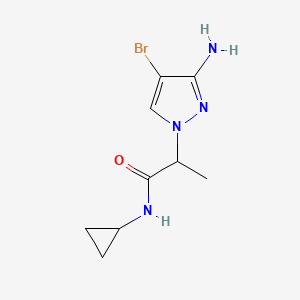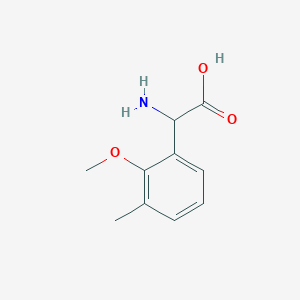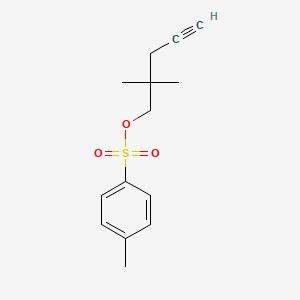
2,2-Dimethylpent-4-yn-1-yl 4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylpent-4-yn-1-yl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of alkynes and sulfonates. This compound is characterized by the presence of a triple bond between carbon atoms and a sulfonate group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpent-4-yn-1-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 2,2-Dimethylpent-4-yn-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2,2-Dimethylpent-4-yn-1-ol+4-methylbenzenesulfonyl chloride→2,2-Dimethylpent-4-yn-1-yl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and improving the yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylpent-4-yn-1-yl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction Reactions: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts such as palladium on carbon or platinum oxide are employed in hydrogenation reactions.
Major Products
Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpent-4-yn-1-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethylpent-4-yn-1-yl 4-methylbenzene-1-sulfonate involves its interaction with nucleophiles or electrophiles, depending on the type of reaction. The sulfonate group acts as a leaving group in substitution reactions, while the alkyne group can participate in addition or oxidation reactions. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethylpent-2-yn-1-ol: A similar compound with an alkyne group and a hydroxyl group.
2,3-Dimethylpent-1-en-4-yn-1-ylbenzene: Another alkyne compound with a benzene ring.
2,2-Dimethylbut-3-yn-1-yl: A related compound with a similar alkyne structure.
Uniqueness
2,2-Dimethylpent-4-yn-1-yl 4-methylbenzene-1-sulfonate is unique due to the presence of both an alkyne group and a sulfonate group, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of scientific research and industrial applications.
Eigenschaften
Molekularformel |
C14H18O3S |
|---|---|
Molekulargewicht |
266.36 g/mol |
IUPAC-Name |
2,2-dimethylpent-4-ynyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H18O3S/c1-5-10-14(3,4)11-17-18(15,16)13-8-6-12(2)7-9-13/h1,6-9H,10-11H2,2-4H3 |
InChI-Schlüssel |
RCBBREPHSNQKET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butylN-[2-(1-aminocyclopentyl)ethyl]carbamate](/img/structure/B13566206.png)
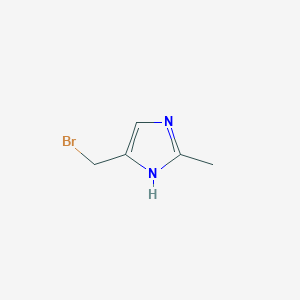

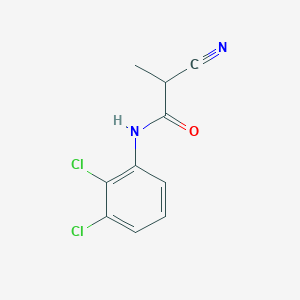

![4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride](/img/structure/B13566246.png)

